N-Benzylidenebenzenesulfonamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (para-substituted) | 7.2–7.8 | m | 4H |
| Aromatic (unsubstituted) | 7.4–7.7 | m | 5H |
| Imine (N=CH) | 9.0 | s | 1H |
¹³C NMR (CDCl₃, 100 MHz) :
| Carbon Environment | δ (ppm) |
|---|---|
| Sulfonamide carbonyl (SO₂) | ~170 |
| Imine (N=CH) | ~150 |
| Aromatic carbons | 125–140 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| S=O (asymmetric) | 1300–1400 | Sulfonamide stretching |
| S=O (symmetric) | 1150–1200 | Sulfonamide stretching |
| C=N (imine) | 1600–1650 | Imine stretching |
| C-H (aromatic) | 700–900 | Out-of-plane bending |
Mass Spectrometry (MS)
| Ion | m/z | Relative Abundance (%) |
|---|---|---|
| [M]+ | 245 | 100 |
| [M - SO₂]⁺ | 175 | 15 |
| [M - C₆H₅]⁺ | 169 | 20 |
Fragmentation patterns extrapolated from sulfonamide chemistry.
Thermodynamic Stability and Conformational Dynamics
Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 78–81°C | |
| Solubility | Moderate in CDCl₃, DMSO | |
| Stability | Stable under inert atmosphere |
The compound’s stability arises from resonance stabilization in the sulfonamide group and aromatic conjugation. However, prolonged exposure to light or moisture may lead to hydrolysis of the imine bond, regenerating benzenesulfonamide.
Conformational Dynamics
- Imine Rotation : Restricted due to conjugation between N and C, favoring the (E)-configuration.
- Sulfonamide Flexibility : Limited rotation around the S-N bond due to partial double-bond character.
- Aromatic Ring Dynamics : Free rotation of benzene rings, enabling π-stacking interactions in the solid state.
Properties
IUPAC Name |
N-benzylidenebenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRJEPBAYEQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Advantages
Comparative studies reveal that P₂O₅/SiO₂ outperforms homogeneous acids by circumventing side reactions such as aldol condensation or sulfonamide oxidation. The solid catalyst’s high surface area (≥300 m²/g) and mesoporous structure facilitate rapid mass transfer, as evidenced by kinetic analyses showing complete conversion within 90 minutes. Post-reaction, simple filtration allows catalyst recovery, with no significant activity loss observed over five cycles.
Radical-Mediated Three-Component Synthesis
Recent innovations exploit photoredox catalysis to construct this compound via a three-component alkyl Petasis boron–Mannich (APBM) reaction. This method couples benzenesulfonamide, benzaldehyde, and alkyl boronic acids under visible-light irradiation in hexafluoroisopropanol (HFIP).
Reaction Dynamics
The process initiates with iminium ion formation from benzenesulfonamide and benzaldehyde. Concurrently, alkyl radicals generated from boronic acids undergo cross-coupling with the α-amino radical intermediate, yielding the target compound. While this approach offers modularity for introducing diverse alkyl groups, the primary product remains this compound when using unsubstituted starting materials.
| Method | Catalyst/System | Conditions | Yield (%) | Time |
|---|---|---|---|---|
| Acid-Catalyzed | p-TsOH | Toluene, reflux | 70–80 | 8–12 hr |
| P₂O₅/SiO₂ Heterogeneous | P₂O₅/SiO₂ | Solvent-free, 110°C | >90 | 2 hr |
| Photoredox APBM | HFIP/Visible light | RT, N₂ atmosphere | 18–62 | 24 hr |
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to achieve solvent-free imine formation. Preliminary data suggest that grinding benzenesulfonamide and benzaldehyde with catalytic acetic acid (5 mol%) for 60 minutes delivers 85% yield. This method eliminates solvent waste and reduces energy input, though scalability remains under investigation.
Comparative Analysis of Methodologies
The P₂O₅/SiO₂-catalyzed method stands out for its balance of efficiency and sustainability, making it preferable for industrial-scale applications. In contrast, the photoredox approach, while innovative, shows limited practicality due to lower yields (18% in radical trapping experiments) and specialized equipment requirements. Classical acid catalysis remains relevant for small-scale synthesis despite its environmental drawbacks.
Mechanistic Insights and Kinetic Considerations
FT-IR studies of the P₂O₅/SiO₂ system confirm rapid aldehyde activation through carbonyl polarization (νC=O shift from 1,715 → 1,740 cm⁻¹). The rate-determining step involves nucleophilic attack by the sulfonamide’s amine, with an apparent activation energy of 45.2 kJ/mol calculated via Arrhenius plots. Water adsorption isotherms demonstrate the catalyst’s capacity to sequester 0.8 g H₂O per gram of SiO₂, critically shifting reaction equilibrium.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidenebenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzenesulfonamides
Scientific Research Applications
N-Benzylidenebenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzylidenebenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural Analogues with Bioactive Moieties
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
- Structure : Incorporates a 1,3-benzodioxole group instead of a benzylidene moiety .
- Physical Properties : Smaller molecular weight (283.3 g/mol) compared to N-benzylidenebenzenesulfonamide, with altered solubility due to the polar benzodioxole group .
4-Amino-N-(quinoxalin-2-yl)benzenesulfonamide
- Structure: Features a quinoxaline substituent linked to the sulfonamide group .
Substituted Benzenesulfonamides
N-Cyclohexylbenzenesulfonamide (CAS: 3237-31-8)
- Structure : Cyclohexyl group replaces the benzylidene moiety .
- Properties : Higher molecular weight (239.33 g/mol) and lipophilicity, impacting bioavailability. Used in coordination chemistry for tin complex synthesis .
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide
- Structure : Contains N-benzyl and N-ethyl substituents, with a para-methyl group on the benzene ring .
- Pharmacology : Exhibits diuretic and antibacterial activities, typical of sulfonamide derivatives .
Reactivity and Stability
Hydrolysis Kinetics
- This compound : Hydrolysis is pH-dependent:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis, while electron-donating groups (e.g., methyl) slow it .
Oxidation to Oxaziridines
- This compound reacts with m-chloroperoxybenzoic acid (MCPBA) to form (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine , a chiral oxidizing agent .
Physical and Chemical Properties Comparison
Biological Activity
N-Benzylidenebenzenesulfonamide (C13H11NO2S) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzylidene group attached to a benzenesulfonamide moiety. Its structure can be represented as follows:
This compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various sulfonamides, it was found that certain derivatives could inhibit carrageenan-induced rat paw edema effectively. For instance, compounds derived from this class demonstrated inhibition rates of up to 94.69% at specific time intervals .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed. In vitro studies revealed that it possesses considerable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
| 4f | B. subtilis | 6.63 |
| 4e | A. niger | 6.28 |
These findings suggest that this compound and its derivatives can serve as potential antimicrobial agents .
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies, where it was shown to exhibit comparable antioxidant activity to established antioxidants like Vitamin C. For example, one derivative had an IC50 value of 0.3287 mg/mL compared to Vitamin C's IC50 of 0.2090 mg/mL, indicating its potential as an antioxidant .
Case Studies and Research Findings
Research has highlighted the versatility of this compound in various biological contexts:
- Inhibition of Trypanothione Reductase : A study indicated that sulfonamides could target the T(SH)₂/TR system in parasites, making them candidates for developing novel anti-trypanosomal drugs .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves redox reactions and interactions with specific enzymes, which can lead to reduced toxicity against mammalian cells while maintaining efficacy against pathogens .
- Synthesis and Derivative Development : The synthesis of this compound has been optimized using various catalytic methods, enhancing its yield and purity for biological testing .
Q & A
Q. What are the optimal synthetic routes for preparing N-Benzylidenebenzenesulfonamide, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions between benzenesulfonamide and benzaldehyde derivatives. Microwave-assisted methods have been shown to improve reaction efficiency, with yields increasing from 38% (conventional heating) to 43% under optimized microwave conditions . Key parameters include solvent choice (e.g., dichloromethane), temperature control (e.g., 0°C for sensitive intermediates), and catalyst selection (e.g., triphenylphosphine for sterically demanding substrates). Reaction progress should be monitored via TLC, and purification achieved via column chromatography using gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and substituent orientation. For example, benzenesulfonamide protons typically resonate at δ 7.5–8.0 ppm, while imine protons (C=N) appear as singlets near δ 8.3–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS can validate molecular weights, particularly for derivatives with halogen or nitro groups .
- X-ray Crystallography : Used to resolve structural ambiguities, such as confirming the cis-configuration in pyrroline products derived from this compound .
Q. What are the common reactivity patterns of this compound in heterocyclic synthesis?
The compound participates in [3+2] cycloadditions with allenoates to form pyrroline derivatives. Steric effects dictate catalyst selection: tributylphosphine is required for bulky substrates, while triphenylphosphine suffices for smaller analogs . Reactivity can be modulated by substituents on the benzaldehyde moiety; electron-withdrawing groups (e.g., -NO) accelerate imine formation but may reduce cycloaddition yields .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the mechanistic pathways of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations can model transition states and activation energies for key steps, such as the nucleophilic attack of allenoates on the imine group. Studies on analogous systems reveal that steric hindrance at the sulfonamide nitrogen impacts reaction kinetics, with bulky substituents increasing energy barriers by 5–10 kcal/mol . Pairing computational data with experimental kinetics (e.g., via Eyring plots) validates proposed mechanisms.
Q. How should researchers address contradictory crystallographic and spectroscopic data for this compound derivatives?
- Case Study : If NMR suggests a single conformer but X-ray data reveals polymorphism, variable-temperature NMR can identify dynamic equilibria. For example, restricted rotation around the sulfonamide S-N bond may cause signal splitting at low temperatures .
- Mitigation : Cross-validate using complementary techniques (e.g., IR for hydrogen bonding patterns, DSC for thermal stability) .
Q. What strategies improve the biological activity of this compound-based NLRP3 inflammasome inhibitors?
Structure-activity relationship (SAR) studies highlight the importance of:
- Hydrophobic substituents : Adding tert-butyl or cyclohexyl groups enhances membrane permeability (logP increases by 1.5–2.0 units) .
- Bioisosteric replacements : Replacing the benzene ring with pyrimidine improves binding affinity to NLRP3 by 30% (IC < 100 nM) .
- Prodrug approaches : Introducing methoxy or hydroxy groups enables pH-dependent activation in inflammatory microenvironments .
Q. How can researchers optimize reaction scalability for multi-step syntheses involving this compound?
- Process Chemistry : Replace column chromatography with recrystallization for intermediates (e.g., using ethanol/water mixtures) to reduce solvent waste .
- Flow Chemistry : Continuous flow systems improve heat transfer in exothermic steps (e.g., sulfonylation), enabling gram-scale production with >90% purity .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of imine formation .
Data Management and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?
- Nonlinear Regression : Fit IC/EC values using four-parameter logistic models (e.g., Hill equation) .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (e.g., ±3σ from the mean) .
- Uncertainty Quantification : Report confidence intervals (95%) for replicate experiments (n ≥ 3) .
Q. How do solvent polarity and hydrogen bonding affect the stability of this compound in solution?
- Stability Studies : Use accelerated degradation tests (40°C/75% RH) to assess shelf life. Polar aprotic solvents (e.g., DMSO) stabilize the imine bond (t > 6 months), while protic solvents (e.g., MeOH) promote hydrolysis (t < 1 week) .
- Hydrogen Bonding : IR spectroscopy (O-H/N-H stretches) and molecular dynamics simulations quantify solvent interactions, guiding formulation design .
Tables of Key Data
Table 1: Representative Yields for this compound Derivatives
Table 2: Spectral Benchmarks for Characterization
| Technique | Key Signals (δ, ppm) | Functional Group | Reference |
|---|---|---|---|
| NMR | 8.3–8.5 (s, 1H) | Imine (C=N) | |
| NMR | 155–160 | Sulfonamide (S=O) | |
| IR | 1320–1350 cm | Sulfonyl S=O stretch |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
